Fondaparinux sodium intermediate c
Description
Significance of Intermediate Compounds in Complex Active Pharmaceutical Ingredient (API) Synthesis
In the realm of pharmaceutical manufacturing, intermediates are the essential building blocks and stepping stones in the creation of an API. pyglifesciences.com They are chemical compounds produced during the synthesis process that undergo further chemical changes to ultimately become the final API. The significance of these intermediates is multifaceted:
Quality Control: Each intermediate represents a checkpoint for quality control. qingmupharm.com By isolating and purifying intermediates, manufacturers can ensure the removal of impurities at various stages, leading to a final API of high purity and consistency.
Flexibility and Innovation: A well-defined intermediate can serve as a starting point for the synthesis of not just one, but potentially a whole family of related APIs, fostering innovation and the development of new drug candidates. alfa-industry.com
Overview of Fondaparinux (B3045324) Sodium's Synthetic Lineage and the Role of Key Intermediates
Fondaparinux Sodium is a synthetic pentasaccharide, a complex carbohydrate molecule that acts as a selective inhibitor of Factor Xa, a key protein in the blood coagulation cascade. nih.govnih.gov Unlike its predecessor, heparin, which is derived from animal sources, Fondaparinux is entirely synthesized in a laboratory, offering greater purity and a more predictable pharmacological profile. nsf.govnih.gov
Research Rationale and Objectives for Detailed Investigation of Fondaparinux Sodium Intermediate C
Given the complexity and economic importance of Fondaparinux Sodium synthesis, a detailed investigation into its key intermediates is paramount. "this compound" represents one of the crucial monosaccharide or oligosaccharide building blocks in this synthetic pathway. The rationale for a focused investigation into this specific intermediate is to:
Optimize Synthesis: A thorough understanding of the formation and reactivity of Intermediate C can lead to the development of more efficient and scalable synthetic routes, potentially reducing the number of steps, increasing yields, and lowering production costs.
Improve Purity Profile: By meticulously studying the impurities that may form during the synthesis and purification of Intermediate C, methods can be developed to minimize their presence, ultimately leading to a purer final API.
Enhance Process Control: Detailed analytical characterization of Intermediate C provides a clear fingerprint for quality control, ensuring consistency between batches and adherence to stringent regulatory standards.
The primary objectives of this article are, therefore, to provide a comprehensive overview of this compound, focusing on its chemical identity, methods of synthesis, and the analytical techniques used for its characterization. This detailed examination will underscore the critical role of this specific intermediate in the successful and efficient production of the life-saving anticoagulant, Fondaparinux Sodium.
Structure
2D Structure
Properties
IUPAC Name |
3-[3-azido-5-[5-[3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[5-azido-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-hydroxy-4-phenylmethoxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H83N9O25/c1-92-69-51(78-81-75)59(95-37-43-24-12-4-13-25-43)57(49(34-85)99-69)103-72-54(87)60(96-38-44-26-14-5-15-27-44)62(64(106-72)67(88)89)104-70-50(77-80-74)53(86)55(47(32-83)100-70)102-73-66(98-40-46-30-18-7-19-31-46)61(97-39-45-28-16-6-17-29-45)63(65(107-73)68(90)91)105-71-52(79-82-76)58(94-36-42-22-10-3-11-23-42)56(48(33-84)101-71)93-35-41-20-8-2-9-21-41/h2-31,47-66,69-73,83-87H,32-40H2,1H3,(H,88,89)(H,90,91) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIHVFUNROYPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)OCC6=CC=CC=C6)OCC7=CC=CC=C7)N=[N+]=[N-])OCC8=CC=CC=C8)OCC9=CC=CC=C9)O)N=[N+]=[N-])OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H83N9O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Fondaparinux Sodium Intermediate C
Retrosynthetic Analysis of Fondaparinux (B3045324) Sodium Highlighting Intermediate C's Position
Fondaparinux sodium is a synthetic pentasaccharide with a specific sequence of five monosaccharide units, conventionally labeled E-D-C-B-A. google.com Intermediate C is the central D-glucosamine unit, which is unique in the final molecule for being sulfated at the 3- and 6-positions as well as the 2-position amino group.
A retrosynthetic analysis of the Fondaparinux pentasaccharide (Structure 1) reveals several possible strategies for its assembly. The most common approaches are convergent, involving the synthesis of oligosaccharide blocks which are then coupled together.
[3+2] Convergent Strategy : This is a widely adopted approach where the pentasaccharide backbone is disconnected into a trisaccharide fragment and a disaccharide fragment. acs.orgnih.govnih.govresearchgate.net In this scenario, Intermediate C is a component of the trisaccharide block, for example, an "EDC" or "DCB" fragment. This trisaccharide is then coupled with a corresponding disaccharide ("BA" or "EA") to form the full pentasaccharide chain. researchgate.netresearchgate.net
[1+2+2] Convergent Strategy : More recent optimizations have employed a [1+2+2] block synthesis, where a central monosaccharide or disaccharide is coupled with other di- or monosaccharide blocks. nsf.govresearchgate.net
Linear Stepwise Strategy : A less common approach involves the linear, stepwise addition of each monosaccharide unit, building the chain from either the reducing or non-reducing end. google.com
In all these strategies, the synthesis of a correctly functionalized Intermediate C building block is a prerequisite for its incorporation into the growing oligosaccharide chain. The protecting groups chosen for Intermediate C must allow for the formation of α-glycosidic linkages with units D and B while enabling selective deprotection for the final sulfation steps.
Novel and Optimized Synthetic Approaches for Intermediate C
One-Pot Synthesis Techniques for Enhanced Efficiency
One-pot synthesis has emerged as a powerful strategy to enhance the efficiency of oligosaccharide synthesis by minimizing intermediate purification steps, thus saving time and resources. rsc.orgacs.org In the context of Fondaparinux synthesis, preactivation-based, iterative one-pot glycosylation methods have been developed for the rapid assembly of the pentasaccharide backbone. rsc.org These methods often employ building blocks with carefully chosen protecting groups and defined relative reactivity values to control the sequence of glycosylation events. nih.govnsf.gov
The use of common intermediates and a series of one-pot reactions have been shown to considerably improve synthetic efficiency and yield. acs.orgacs.org Furthermore, the crystallization of several monosaccharide and oligosaccharide intermediates simplifies purification, which is highly beneficial for the scalable synthesis of Fondaparinux sodium. acs.org
Interactive Table: Comparison of One-Pot Synthesis Strategies for Fondaparinux Precursors
| Strategy | Key Features | Reported Yield | Reference |
|---|---|---|---|
| Preactivation-based iterative one-pot glycosylation | Exclusive stereoselectivity, simplified preparation | Not explicitly stated for intermediate C | rsc.org |
| Programmable one-pot synthesis | Use of thioglycoside building blocks with defined relative reactivity values (RRVs) | 50% for protected pentasaccharide | nih.gov |
| [1+2+2] Orthogonal one-pot glycosylation | Simultaneous O,N-sulfation and global debenzylation | 62% for protected pentasaccharide | researchgate.net |
Chemoenzymatic Synthesis Prospects for Intermediate C and Related Oligosaccharides
Chemoenzymatic synthesis presents a promising alternative to purely chemical methods for producing heparin-like oligosaccharides. rpi.edunih.gov This approach utilizes a combination of chemical synthesis and enzymatic transformations, leveraging the high specificity of enzymes to achieve regio- and stereoselectivity that can be challenging to control through chemical means alone. rpi.edunih.gov
The use of biosynthetic enzymes from heparin and heparan sulfate (B86663) pathways can significantly shorten the synthetic route and improve yields. rpi.edu For example, a chemoenzymatic approach to synthesize analogs of Fondaparinux was completed in 10 to 12 steps with high yields, a significant improvement over the 50+ steps required for total chemical synthesis. rpi.edunih.gov This efficiency is achieved because enzymes can perform multiple, specific transformations in a single step. rpi.edu
While the direct chemoenzymatic synthesis of "Intermediate C" is not explicitly detailed in the provided results, the successful synthesis of structurally related oligosaccharides highlights the potential of this methodology. rpi.edunih.gov The development of chemoenzymatic strategies for key intermediates could further streamline the production of Fondaparinux.
Catalytic Transformations and Reagent Selection in Intermediate C Synthesis
The selection of appropriate catalysts and reagents is critical for achieving high efficiency and stereoselectivity in the glycosylation reactions required for Intermediate C synthesis. acs.orgacs.org Various activators, such as N-iodosuccinimide (NIS)/trifluoromethanesulfonic acid (TfOH), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and TfOH, have been employed to facilitate highly efficient glycosylations. acs.orgacs.org
For instance, the coupling of glycosyl donors and acceptors can be effectively promoted by NIS/TfOH at low temperatures. acs.org The choice of protecting groups on the monosaccharide building blocks also plays a crucial role in directing the stereochemical outcome of the glycosylation. acs.org
Furthermore, catalytic transformations are employed for other key steps, such as the selective oxidation of primary alcohols to carboxylic acids using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in combination with an oxidant like (diacetoxyiodo)benzene (B116549) (BAIB). nih.govnih.gov The subsequent esterification can then be carried out using reagents such as methyl iodide (MeI) and potassium bicarbonate (KHCO3). nih.govnih.gov
Interactive Table: Key Reagents in the Synthesis of Fondaparinux Intermediates
| Reaction Step | Reagents/Catalysts | Purpose | Reference |
|---|---|---|---|
| Glycosylation | NIS/TfOH, TMSOTf | Activation of glycosyl donor | acs.orgacs.org |
| Selective Oxidation | TEMPO/BAIB | Oxidation of primary alcohol to carboxylic acid | nih.govnih.gov |
| Esterification | MeI/KHCO3 | Conversion of carboxylic acid to methyl ester | nih.govnih.gov |
| Sulfation | SO3·Py, SO3·NMe3 | Introduction of sulfate groups | nih.govgoogle.com |
| Deprotection | Pd(OH)2/C, H2 | Removal of benzyl (B1604629) protecting groups and reduction of azides | nih.gov |
Stereochemical Control and Regioselectivity in Intermediate C Formation
Achieving precise stereochemical control and regioselectivity is a paramount challenge in the synthesis of complex oligosaccharides like Fondaparinux and its intermediates. nih.govgoogle.com The correct spatial arrangement of the glycosidic linkages and the specific placement of sulfate groups are essential for the biological activity of the final compound.
Anomeric Stereoselectivity in Glycosylation Reactions
The formation of the glycosidic bond between monosaccharide units can result in either an α- or β-anomer. In the synthesis of Fondaparinux, achieving the desired anomeric stereoselectivity, particularly the challenging 1,2-cis α-glycosidic linkages, is a major hurdle. nih.gov
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor and acceptor, the type of leaving group at the anomeric position, and the reaction conditions. nih.govacs.orgnsf.gov For example, the use of a 2-azido group in a glucosamine (B1671600) donor, combined with the remote participation of an acetyl ester at the C-6 position, can lead to highly stereoselective α(1,4)-glycosidic linkage formation. nih.gov
Programmable one-pot synthesis strategies often rely on thioglycoside building blocks with carefully designed protecting groups to guide the stereoselectivity of the glycosylation reactions. nih.govnsf.gov The relative reactivity of these building blocks is a key factor in controlling the sequence and stereochemical outcome of the one-pot assembly. nih.govnsf.gov
Control of Sulfation Patterns and Stereochemistry
The specific pattern of sulfation in Fondaparinux is critical for its anticoagulant activity. nih.gov Therefore, the regioselective introduction of sulfate groups is a key aspect of the synthesis. This is typically achieved by using a protecting group strategy where hydroxyl groups that are not meant to be sulfated are protected with stable groups like benzyl ethers, while those destined for sulfation are temporarily protected with groups that can be selectively removed. nih.gov
The choice of sulfating agent and reaction conditions also plays a role in the efficiency and selectivity of the sulfation process. nih.govgoogle.com For example, sulfur trioxide-pyridine complex (SO3-Py) and sulfur trioxide-trimethylamine complex (SO3·NMe3) are commonly used reagents for O- and N-sulfation. nih.govgoogle.com The pH of the reaction medium is also a critical parameter, particularly for selective N-sulfation in the presence of free hydroxyl groups. nih.govgoogle.com
The use of building blocks with differential protecting groups allows for the regioselective introduction of sulfate groups at specific positions on the oligosaccharide backbone. nih.gov This programmable approach enables the synthesis of Fondaparinux and its analogs with well-defined sulfation patterns. nih.govresearchgate.net
Advanced Analytical Characterization Techniques for Fondaparinux Sodium Intermediate C
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the intricate molecular structure of complex oligosaccharides like Fondaparinux (B3045324) Sodium Intermediate C. These methods provide detailed information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Primary and Secondary Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural characterization of Fondaparinux intermediates. emerypharma.comnih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals, which in turn confirms the primary sequence and glycosidic linkages of the pentasaccharide. emerypharma.comnih.gov
¹H NMR provides initial information on the proton environment within the molecule. Chemical shifts, coupling constants, and integration of proton signals offer preliminary insights into the structure. emerypharma.com For instance, anomeric protons typically resonate in a distinct region of the spectrum, and their coupling constants can help determine the stereochemistry of the glycosidic bonds.
¹³C NMR complements the proton data by providing information on the carbon skeleton. emerypharma.com The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule.
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms.
COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This helps to trace the spin systems within each monosaccharide unit.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of the molecule. mpg.de
A study on the interaction between Fondaparinux and a cyclodextrin (B1172386) utilized 1D ¹H, 2D ¹H-¹H gCOSY, zTOCSY, ROESYAD, NOESY, and ¹H-¹³C gHSQCAD experiments to fully assign the proton and carbon signals. semmelweis.hu
Table 1: Representative NMR Data Interpretation for Fondaparinux Intermediate C
| NMR Experiment | Information Gained | Example Application |
| ¹H NMR | Proton chemical shifts, coupling constants, integration | Identification of anomeric protons and their stereochemistry. emerypharma.com |
| ¹³C NMR | Carbon chemical shifts, number of unique carbons | Confirmation of the carbon skeleton of the pentasaccharide. emerypharma.com |
| COSY | ¹H-¹H spin-spin coupling networks | Delineating the proton connectivity within each sugar ring. emerypharma.com |
| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals based on attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing the glycosidic linkages between monosaccharide units. |
| NOESY | Through-space ¹H-¹H correlations | Determining the 3D conformation and spatial arrangement of the molecule. mpg.de |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula with a high degree of confidence. researchgate.net
In the context of Fondaparinux Intermediate C, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be transferred into the gas phase for analysis. mpg.desemmelweis.hu Analysis is often performed in the negative ion mode due to the acidic nature of the sulfate (B86663) and carboxylic acid groups. semmelweis.hunih.gov
By analyzing the fragmentation pattern of the molecule in the mass spectrometer (MS/MS), valuable structural information can be obtained. The cleavage of glycosidic bonds and the loss of sulfate groups produce characteristic fragment ions that help to confirm the sequence of the monosaccharide units and the positions of the sulfate groups. google.com One study reported the use of nano-electrospray ionization mass spectrometry (nESI-MS) to study the complex formation of fondaparinux. mpg.de
Table 2: High-Resolution Mass Spectrometry Data for a Fondaparinux-related Compound
| Ion | Measured m/z | Theoretical m/z | Description |
| [M-H]⁻ | 1503.9116 | - | Molecular ion of an impurity with a mass difference of 2 atomic mass units from fondaparinux. nih.gov |
| Fragment A | 1047.66 | - | A fragment resulting from cleavage of the glycosidic bond. google.com |
| Fragment B | 578.39 | - | A fragment corresponding to a disaccharide unit. google.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. mpg.de These techniques are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively, which causes the bonds in a molecule to vibrate at specific frequencies.
For Fondaparinux Intermediate C, IR and Raman spectroscopy can be used to confirm the presence of key functional groups, including:
O-H stretching: from the hydroxyl groups.
N-H stretching: from the amino groups.
C=O stretching: from the carboxylic acid groups.
S=O stretching: from the sulfate groups.
C-O stretching: from the glycosidic linkages and hydroxyl groups.
A study on olive mill wastewater utilized Fourier Transform Infrared (FTIR) spectroscopy to identify hydroxyl, aromatic C-H, aliphatic C-H, and carboxylic acid C=O groups. researchgate.net While not directly on Fondaparinux, this demonstrates the utility of the technique for identifying key functional groups in complex organic molecules.
X-ray Crystallography for Solid-State Conformation and Linkage Analysis
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule in the solid state. emerypharma.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all the atoms in the molecule can be determined.
For Fondaparinux Sodium, a single crystal X-ray structure has been reported, which unequivocally confirmed both the structure and the absolute configuration of the molecule. mdpi.com This technique provides unambiguous information about:
The conformation of each monosaccharide ring (e.g., chair, boat, or skew-boat).
The geometry of the glycosidic linkages between the sugar units.
Due to the presence of multiple sulfur atoms from the sulfate groups, anomalous dispersion could be used to determine the absolute configuration of Fondaparinux sodium. mdpi.com While obtaining suitable crystals of complex oligosaccharides can be challenging, the information provided by X-ray crystallography is unparalleled in its detail and accuracy.
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of Fondaparinux Intermediate C and for identifying and quantifying any impurities that may be present. google.com These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds. nih.govmdpi.com For highly polar and ionic compounds like Fondaparinux and its intermediates, specialized HPLC methods are required.
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This is a common approach where an ion-pairing reagent, such as n-hexylamine or dibutylamine (B89481), is added to the mobile phase. nih.gov The ion-pairing reagent forms a neutral complex with the anionic analyte, which can then be retained and separated on a reverse-phase column (e.g., C18). A study developed a stability-indicating ion-pair HPLC method for the quantitative determination of fondaparinux and its impurities. nih.gov The separation was achieved on a polymer-based PLRPs column with a gradient elution of a buffer containing n-hexylamine and acetic acid. nih.gov
Strong Anion-Exchange HPLC (SAX-HPLC): This technique utilizes a stationary phase with positively charged functional groups that can interact with the anionic sulfate and carboxylate groups of Fondaparinux Intermediate C. Separation is typically achieved by using a salt gradient (e.g., sodium chloride or lithium perchlorate) to elute the analytes from the column. A method was developed using a polystyrene-divinyl benzene-based SAX column with a gradient of lithium perchlorate (B79767).
Method Development and Optimization: The development of a robust and reliable HPLC method involves optimizing several parameters, including:
Column: The choice of stationary phase (e.g., C18, polymer-based, SAX) and column dimensions. A Phenomenex Luna C18 column (250 x 4.6 mm, 5 µm) was used in one study. ijprs.com
Mobile Phase: The composition of the mobile phase, including the type and concentration of buffer, organic modifier (e.g., acetonitrile), and ion-pairing reagent. nih.govijprs.com The pH of the mobile phase is also a critical parameter. ijprs.com
Flow Rate: The rate at which the mobile phase is pumped through the column. A flow rate of 1 ml/min is common. ijprs.com
Temperature: The column temperature can affect the efficiency of the separation. A temperature of 30°C was found to be optimal in one study. ijprs.com
Detection: UV detection is frequently used, typically at a wavelength of around 210 nm where the analytes absorb light. ijprs.com Evaporative Light Scattering Detection (ELSD) can also be employed, which is a universal detection method for non-volatile analytes. nih.govmdpi.com
Method Validation: Once an HPLC method is developed, it must be validated according to ICH guidelines to ensure that it is suitable for its intended purpose. nih.govijprs.com Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govijprs.com
Table 3: HPLC Method Parameters for Fondaparinux Analysis
| Parameter | Method 1 (IP-RP-HPLC) nih.govmdpi.com | Method 2 (SAX-HPLC) | Method 3 (RP-HPLC) ijprs.com |
| Column | Polymer-based PLRPs (250 x 4.6 mm, 5 µm) | Polystyrene-divinyl benzene (B151609) SAX | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 90:10 (v/v) Buffer:Acetonitrile (B52724) | 5 mM disodium (B8443419) hydrogen phosphate, pH 2.5 | 10 mM potassium di-hydrogen phosphate, pH 6.0 |
| Mobile Phase B | 20:80 (v/v) Buffer:Acetonitrile | 0.5 M lithium perchlorate in 5 mM disodium hydrogen phosphate, pH 6.8 | Acetonitrile |
| Gradient | 2-85% B in 5-60 min | Linear gradient from 10% to 41% B | 70:30 Buffer:Acetonitrile |
| Flow Rate | Not specified | Not specified | 1.0 mL/min |
| Detection | ELSD | UV at 210 nm | UV at 210 nm |
| Column Temp. | Not specified | Not specified | 30 °C |
Ion-Pairing HPLC for Oligosaccharide Separation
The separation of highly polar and anionic oligosaccharide intermediates like those in Fondaparinux synthesis presents a significant challenge for traditional reversed-phase High-Performance Liquid Chromatography (HPLC). Ion-Pairing HPLC is a powerful technique that overcomes this limitation by introducing an ion-pairing reagent into the mobile phase. This reagent, typically a quaternary ammonium (B1175870) salt, forms a neutral complex with the negatively charged oligosaccharide, allowing for its retention and separation on a reversed-phase column.
For the analysis of Fondaparinux intermediates, a common approach involves the use of a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile. The addition of an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulfate facilitates the separation of the highly sulfated oligosaccharide intermediates. The gradient elution, where the concentration of the organic modifier is gradually increased, allows for the separation of a complex mixture of related substances and impurities.
Table 1: Typical Ion-Pairing HPLC Parameters for Oligosaccharide Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Aqueous buffer with ion-pairing reagent (e.g., 20 mM tetrabutylammonium hydrogen sulfate) |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of target intermediate and impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
Advanced Detection Techniques (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD))
Due to the lack of a strong chromophore in many oligosaccharide intermediates, conventional UV detection can be insufficient for their analysis. Advanced detection techniques like Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) provide universal detection for non-volatile analytes, making them well-suited for the analysis of Fondaparinux intermediates.
In both techniques, the column eluent is first nebulized, and the mobile phase is evaporated. In ELSD , the remaining solid particles scatter a beam of light, and the amount of scattered light is proportional to the analyte concentration. CAD operates on a similar principle, but after nebulization and drying, the analyte particles are charged by a stream of ionized nitrogen. The charged particles are then transferred to a collector, where the charge is measured by a sensitive electrometer, providing a response that is directly proportional to the mass of the analyte.
These detectors offer several advantages for the analysis of Fondaparinux intermediates, including high sensitivity and a more uniform response for different analytes compared to UV detection. This allows for the accurate quantitation of impurities even when reference standards are not available.
Table 2: Comparison of Advanced HPLC Detectors
| Feature | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) |
| Principle | Measures charge of aerosolized analyte particles | Measures light scattered by aerosolized analyte particles |
| Response | Proportional to mass, relatively uniform | Dependent on particle size and shape, less uniform |
| Sensitivity | High (low nanogram range) | Moderate (high nanogram to microgram range) |
| Baseline Noise | Low | Moderate |
| Gradient Compatibility | Excellent | Good |
Chiral Purity Determination Methodologies
The biological activity of Fondaparinux sodium is critically dependent on its specific stereochemistry. The monosaccharide units that constitute the Fondaparinux backbone contain multiple chiral centers, and the correct configuration of each center is essential for its anticoagulant activity. Therefore, the determination of chiral purity is a crucial aspect of the analytical characterization of its intermediates.
Methodologies for determining chiral purity can include:
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers. The selection of the appropriate CSP is critical and depends on the specific structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents in NMR can allow for the differentiation of enantiomers by inducing chemical shift differences in their respective spectra.
Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte in CE to achieve the separation of enantiomers.
The specific method employed for a Fondaparinux intermediate would depend on its chemical properties and the availability of suitable chiral selectors or reagents.
Process Chemistry and Optimization Strategies for Fondaparinux Sodium Intermediate C Production
Reaction Condition Optimization for Yield and Purity
Solvent Selection and Optimization
The choice of solvent significantly influences reaction outcomes. In the synthesis of Fondaparinux (B3045324) and its intermediates, various solvents are employed. For instance, in purification processes, acetonitrile (B52724) has been selected over methanol (B129727) and tetrahydrofuran (B95107) (THF) due to its ability to improve the peak shape of Fondaparinux sodium and produce a better baseline in chromatography. nih.gov The miscibility of the solvent with water is also a critical factor, with n-hexylamine being chosen over dibutylamine (B89481) for its better water miscibility in certain purification methods. nih.gov
For the synthesis of related intermediates, a mixture of a buffer solution (e.g., 100 mM n-hexylamine and 100 mM acetic acid in water) and an organic modifier like acetonitrile is often used in gradient elution for purification. nih.govresearchgate.net The optimization of the solvent system is crucial for achieving effective separation of the desired product from impurities. nih.gov
Temperature and Pressure Effects on Reaction Kinetics and Selectivity
Temperature and pressure are critical parameters that affect reaction rates and the selectivity of glycosylation reactions, which are central to the synthesis of Fondaparinux intermediates. While specific data on the temperature and pressure effects for the synthesis of Intermediate C is not detailed in the provided search results, general principles of chemical kinetics suggest that controlling these parameters is essential for achieving desired stereoselectivity and minimizing side reactions. For instance, high-pressure reactions are noted as a potential technology restriction during scale-up. The optimization of drift tube temperature in evaporative light scattering detectors (ELSD), used in the analysis of Fondaparinux, highlights the importance of temperature control for analytical accuracy, with 100°C being found as an optimal temperature for satisfactory response. nih.gov
Stoichiometric Control and Reagent Loading
Precise control over the stoichiometry of reactants and the loading of reagents is fundamental to maximizing yield and minimizing the formation of impurities. In the synthesis of Fondaparinux, cheaper activators like NIS/TfOH, TESOTf, and TfOH have been used to facilitate highly efficient glycosylations. researchgate.netnih.gov The amount of reagents, such as the sulfating agent sulfur trioxide-trimethylamine complex, is carefully controlled. For example, in one process, 33 equivalents of the complex were used. google.com The strategic use of protecting groups, such as the 2-O-acetyl group, can also influence the yield of subsequent reactions, with one study showing an increase in the one-pot synthesis yield from 26% to 50% after changing the protecting group strategy. nsf.gov
Process Scale-Up Challenges and Solutions for Industrial Production
Scaling up the production of Fondaparinux sodium intermediate C from the laboratory to an industrial scale presents numerous challenges. These include developing efficient purification methods and reducing the number of synthetic steps to create a more cost-effective and streamlined process.
Development of Efficient Purification Procedures (e.g., Crystallization, Column Chromatography, Precipitation)
The purification of Fondaparinux intermediates is a critical step in ensuring the final product's purity. Given the structural complexity of these molecules, a variety of impurities can form during synthesis. nih.gov
Crystallization: The crystallization of several monosaccharide and oligosaccharide intermediates has been shown to significantly simplify purification procedures, which is highly beneficial for the scalable synthesis of Fondaparinux sodium. researchgate.netnih.gov
Column Chromatography: Column chromatography is a widely used technique for purifying Fondaparinux intermediates. google.com Reversed-phase chromatography with a gradient of acetonitrile and water (with 0.1% TFA) has been successfully used to purify related compounds. acs.org Ion-pair high-performance liquid chromatography (HPLC) methods have also been developed for the quantitative determination of Fondaparinux and its impurities. nih.govresearchgate.net
Precipitation and Other Techniques: The purification process can also involve precipitation and the use of activated charcoal to remove specific impurities. For example, activated charcoal can be used to remove cyclohexyl impurities from an intermediate before the final sulfation steps. google.com Size-exclusion and ion-exchange columns are also employed in the final purification stages of Fondaparinux itself. nih.gov
The following table summarizes some of the purification techniques used for Fondaparinux and its intermediates:
| Purification Technique | Application | Reference |
| Crystallization | Simplification of purification for monosaccharide and oligosaccharide intermediates | researchgate.netnih.gov |
| Column Chromatography | Purification of late-stage intermediates and final product | google.comacs.org |
| Ion-Pair HPLC | Quantitative determination of Fondaparinux and its impurities | nih.govresearchgate.net |
| Activated Charcoal | Removal of cyclohexyl impurities from an intermediate | google.com |
| Size-Exclusion/Ion-Exchange | Final purification of Fondaparinux | nih.gov |
Reduction of Number of Synthetic Steps
Several strategies have been employed to shorten the synthetic route:
Convergent Synthesis: A convergent [3+2] coupling approach has been used to synthesize a key pentasaccharide precursor in 14 collective steps. researchgate.netnih.gov
Optimized Building Blocks: The development of efficient routes to well-functionalized monosaccharide building blocks minimizes the need for functional group modifications at later stages. researchgate.netnih.gov
These modern synthetic strategies have significantly improved the efficiency of Fondaparinux synthesis, making it more practical for large-scale production. researchgate.net
Yield Enhancement Strategies and Throughput Improvement
A major strategy involves the use of one-pot reactions , which combine multiple synthetic steps into a single operation without isolating intermediates. nih.govnih.gov This approach significantly reduces the number of purification steps, minimizing material loss and saving time, thereby increasing both yield and throughput. nsf.gov For the synthesis of a building block like Intermediate C, this could involve telescoping several functional group manipulation or protection steps.
The choice of protecting groups is also critical. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are essential for complex molecules like Fondaparinux intermediates. nih.gov For Intermediate C, which contains multiple hydroxyl groups and a carboxylic acid, a robust protecting group strategy is necessary to ensure regioselectivity in subsequent coupling reactions. For instance, researchers have utilized a unique levulinate (Lev) protecting group, which can be rapidly and almost quantitatively removed with hydrazine (B178648) hydrate, improving yields and selectivity in the construction of the trisaccharide containing unit C. epo.orggoogle.com
This table illustrates how different synthetic strategies impact the final product yield, emphasizing the importance of optimizing the synthesis of each intermediate, including C.
| Synthetic Strategy | Key Features | Reported Overall Yield | Reference |
|---|---|---|---|
| Convergent [3+2] Approach | Combination of Alchemia and Sanofi methods. | 1% | researchgate.net |
| Optimized Modular Synthesis | Convergent [3+2] approach with crystallization of intermediates. | 3.5% | nih.govacs.org |
| Programmable One-Pot Synthesis | nih.govnih.govresearchgate.net strategy using thioglycoside building blocks with defined reactivity. | 4.2% | nsf.gov |
| Orthogonal One-Pot Glycosylation | [1+2+2] glycosylation, simultaneous O,N-sulfation. | 19% | researchgate.net |
Finally, throughput can be dramatically improved by designing intermediates that are amenable to crystallization . nih.gov Chromatographic purification is often a major bottleneck in carbohydrate chemistry, being time-consuming and solvent-intensive. The ability to crystallize Intermediate C or its precursors would significantly simplify purification, reduce costs, and facilitate scalable production. nih.govacs.org
Green Chemistry Principles in Intermediate C Synthesis
The pharmaceutical industry is a major producer of chemical waste, with solvents accounting for a significant portion. ubc.ca Applying the 12 Principles of Green Chemistry is therefore essential for developing sustainable manufacturing processes. nih.gov
Solvent choice is a critical factor in the environmental impact of a chemical process. Solvents comprise the majority of the mass in a typical pharmaceutical batch process, often accounting for over 80% of the process mass intensity (PMI) when water is included. acs.org Therefore, selecting sustainable solvents for the synthesis of Intermediate C is a primary green chemistry objective.
Pharmaceutical companies like Sanofi have developed solvent selection guides that rank solvents based on safety, health, environmental, and industrial constraints. ubc.ca These guides categorize solvents from "recommended" (e.g., water, ethanol, ethyl acetate) to "banned" (e.g., benzene (B151609), carbon tetrachloride, 1,2-dichloroethane). In synthesizing Intermediate C, chemists should prioritize the use of recommended solvents and avoid undesirable or banned ones, replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or dimethyl sulfoxide (B87167) (DMSO) where feasible. ubc.carsc.org
Table 2: Illustrative Solvent Selection Guide Based on Green Chemistry Principles
Adapted from the Sanofi Solvent Selection Guide, this table provides a framework for choosing more sustainable solvents in the synthesis of Intermediate C. ubc.ca
| Classification | Example Solvents | Green Chemistry Rationale |
|---|---|---|
| Recommended | Water, Ethanol, 2-Propanol, Ethyl Acetate, 1-Butanol | Low toxicity, favorable environmental profile, readily available. Water is considered the ideal green solvent. researchgate.net |
| Usable | Cyclohexane, Heptane, Toluene, Acetonitrile, DMSO, 2-MeTHF | Acceptable performance and risk profile, but substitution may be advisable for improved sustainability. |
| Substitution Advised | Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Pose significant safety, health, or environmental hazards (e.g., peroxide formation, suspected carcinogenicity, high boiling points). |
| Banned | Benzene, 1,2-Dichloroethane, Carbon Tetrachloride, Diethyl Ether | Unacceptable risk profile; carcinogenic, high toxicity, or extreme safety hazards. |
Waste generation can also be minimized by adopting process intensification strategies. As mentioned, one-pot reactions reduce the need for intermediate work-ups and purifications, which are major sources of solvent and solid waste. nih.gov
Two key metrics for evaluating the efficiency and environmental footprint of a synthesis are Atom Economy and the Environmental Factor (E-Factor).
Atom Economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process. In designing the synthesis of Intermediate C, reactions with high atom economy, such as addition reactions, should be favored over those with poor atom economy, like classical Wittig reactions that generate triphenylphosphine (B44618) oxide waste.
The E-Factor is defined as the total mass of waste generated per unit mass of product. The pharmaceutical industry historically has very high E-Factors, often ranging from 25 to over 100, largely due to complex syntheses and extensive use of solvents. The goal in producing Intermediate C is to minimize its E-Factor by reducing waste at every step. This involves not only careful solvent selection but also maximizing reaction yields, using catalytic rather than stoichiometric reagents, and recycling solvents and catalysts wherever possible.
An environmentally benign route to Intermediate C would prioritize the use of non-hazardous materials and conditions. This involves several key considerations:
Avoiding Harsh Reagents: The synthesis should be designed to avoid rigorous reaction conditions and the use of expensive or toxic reagents. nih.gov For instance, replacing strong acids or bases with milder alternatives or catalytic options.
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry, as they are used in small amounts and can often be recycled, reducing waste compared to stoichiometric reagents. nih.gov The development of catalytic glycosylation methods, for example, represents a significant step forward. researchgate.net
Renewable Feedstocks: While the synthesis of Fondaparinux intermediates currently starts from commercially available monosaccharides derived from natural sources, future green routes could explore sourcing starting materials from non-food biomass or other renewable feedstocks. nih.gov
Alternative Energy Sources: Exploring the use of alternative energy sources like microwave irradiation or mechanochemistry can lead to shorter reaction times, lower energy consumption, and sometimes solvent-free conditions, aligning with green chemistry principles. researchgate.netnih.gov
Impurity Profiling, Identification, Control, and Mechanistic Studies in Fondaparinux Sodium Intermediate C Synthesis
Identification and Characterization of Process-Related Impurities
The complex nature of Fondaparinux (B3045324) sodium's molecular structure, with its multiple active functional groups, makes its synthesis susceptible to the generation of various impurities. google.com The specific impurities formed can differ based on the synthetic route and reaction conditions. google.com
Origin and Formation Mechanisms of By-products and Side Products
The synthesis of Fondaparinux and its intermediates is a challenging process involving numerous chemical steps, which can lead to the formation of by-products and side products. nih.gov The glycosylation reactions, a key part of the synthesis, can have low yield and stereoselectivity, contributing to the impurity profile. nih.gov For instance, in the synthesis of Fondaparinux, competing β- and α-glycosylation reactions can occur, impacting the stereochemistry of the linkages between the monosaccharide units. google.comgoogle.com The formation of undesirable isomers is a significant challenge that necessitates intensive purification between synthetic steps. nih.gov
The use of various protecting groups and their subsequent removal also presents opportunities for the formation of impurities. Incomplete reactions or side reactions during these deprotection steps can lead to the presence of partially protected intermediates or other related substances. The multi-step nature of the synthesis, which historically involved around 60 chemical steps, increases the likelihood of impurity formation. nih.gov
Residual Starting Materials and Reagents
The manufacturing process of Fondaparinux and its intermediates involves a variety of reagents and starting materials. nih.govacs.org These can include monosaccharide building blocks, activating agents for glycosylation reactions (e.g., NIS/TfOH, TESOTf, and TfOH), and reagents for deprotection and sulfonation steps (e.g., sodium hydroxide, triethylamine-sulfur trioxide complex, and pyridine-sulfur trioxide complex). google.comgoogle.comacs.org
Residual amounts of these starting materials, reagents, and solvents can remain in the final intermediate if not adequately removed during purification. For example, salts like sodium chloride and sodium phosphate, which may be used during synthesis or formulation, can be potential impurities. nih.gov The presence of residual solvents is also a concern that needs to be monitored and controlled.
Degradation Pathways and Stability Studies of Intermediate C
Understanding the degradation pathways of Intermediate C is crucial for establishing its stability profile and ensuring the quality of the final drug product.
Forced Degradation Studies (e.g., Acidic, Basic, Oxidative, Thermal, Photolytic)
Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions. researchgate.net These studies typically involve exposing the substance to acidic, basic, oxidative, thermal, and photolytic stress. nih.govresearchgate.net
In studies on Fondaparinux sodium, significant degradation has been observed under acidic and basic hydrolysis and oxidative conditions. nih.govresearchgate.netmdpi.com For instance, acid hydrolysis (e.g., with 0.1 N HCl) can lead to the formation of under-sulfated impurities due to the loss of -SO3 groups. nih.gov Specifically, Impurity B and Impurity C have been identified as degradation products under acidic conditions. nih.gov Basic hydrolysis (e.g., with 0.5 N NaOH) and oxidation (e.g., with 10% H2O2) also lead to the formation of specific degradation products. nih.gov Conversely, Fondaparinux sodium has been found to be stable under thermal (e.g., 105°C for 7 days) and photolytic degradation conditions. nih.gov
While these studies were performed on the final drug substance, the information provides valuable insight into the potential degradation pathways for its intermediates, including Intermediate C, given their structural similarities.
Table 1: Summary of Forced Degradation Results for Fondaparinux Sodium
| Stress Condition | Conditions | Observation | Major Degradants Formed |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, ~24 h | Significant degradation | Impurity B, Impurity C |
| Base Hydrolysis | 0.5 N NaOH, 2 h | Significant degradation | Impurity D |
| Oxidation | 10% H2O2, 2 h | Significant degradation | Impurity E |
| Thermal Degradation | 105°C, 7 days | No degradation | - |
| Photolytic Degradation | UV light at 254 nm and visible light, 11 days | No degradation | - |
| Water Hydrolysis | 60°C, 24 h | Stable | - |
This table is based on studies of Fondaparinux sodium, providing likely degradation behavior for its intermediates. nih.gov
Kinetics of Degradation and Identification of Degradation Products
The kinetics of degradation describe the rate at which a substance degrades under specific conditions. Identifying the degradation products is a critical part of these studies. For Fondaparinux sodium, specific degradation products have been identified under different stress conditions. For example, Impurity B is a major degradant in acid hydrolysis, Impurity D in basic hydrolysis, and Impurity E in oxidative degradation. nih.gov These impurities are often structurally similar to the parent molecule, differing, for example, by the loss of a sulfate (B86663) group. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a key technique used to characterize these degradation products. researchgate.netresearchgate.net
Analytical Methods for Impurity Detection, Identification, and Quantification
A variety of analytical methods are employed to detect, identify, and quantify impurities in Fondaparinux and its intermediates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. nih.govmdpi.com
Due to the low UV activity of Fondaparinux and its intermediates, detectors other than UV are often preferred. nih.gov Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are commonly used. nih.govresearchgate.net Ion-pair HPLC methods have been developed to achieve good separation of the drug and its impurities. nih.govresearchgate.netmdpi.com These methods often use a polymer-based column and a mobile phase containing an ion-pairing agent like n-hexylamine. nih.govresearchgate.netmdpi.com
Strong Anion Exchange (SAX) HPLC is another technique that has been utilized. This method can employ a gradient elution with a salt solution like lithium perchlorate (B79767).
For the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural elucidation. nih.gov
Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of these analytical methods. nih.gov This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For instance, one validated ion-pair HPLC method for Fondaparinux demonstrated a limit of detection (LOD) of 1.4 µg/mL and a limit of quantitation (LOQ) of 4.1 µg/mL. nih.govresearchgate.net
Table 2: Analytical Methods for Impurity Analysis
| Technique | Description | Application |
|---|---|---|
| Ion-Pair HPLC-ELSD/CAD | Utilizes an ion-pairing agent to improve separation of highly polar analytes on a reverse-phase column, with detection by ELSD or CAD. | Quantification of known impurities and degradation products. nih.govresearchgate.netmdpi.comresearchgate.net |
| Strong Anion Exchange (SAX) HPLC | Separates molecules based on their net negative charge. | Determination of assay and chromatographic purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification and characterization of unknown impurities and degradation products. nih.govnih.gov |
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a cornerstone of pharmaceutical quality control. These methods are essential for separating and quantifying the API from any process-related impurities and degradation products that may arise during manufacturing and storage. chromatographyonline.com For Fondaparinux sodium and its intermediates, High-Performance Liquid Chromatography (HPLC) is a primary analytical technique. researchgate.net
A robust stability-indicating method must be able to resolve the main compound from all potential impurities. conicet.gov.ar This is particularly challenging for a molecule as complex as Fondaparinux sodium, which has multiple chiral centers and a high degree of sulfation. epo.org The development process involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation to intentionally generate degradation products. nih.govchemmethod.com The analytical method is then optimized to ensure that these degradation products are well-separated from the parent compound.
Several HPLC-based methods have been developed for Fondaparinux sodium and its related substances. One such method is a novel ion-pair HPLC method that has been validated according to the International Conference on Harmonisation (ICH) guidelines. nih.govmdpi.com This method demonstrates specificity by successfully separating Fondaparinux sodium from its process impurities and degradation products. nih.gov Stress studies have shown that while the drug is stable under thermal and photolytic conditions, it is susceptible to degradation under acidic, basic, and oxidative conditions. nih.govresearchgate.net
The choice of chromatographic conditions is critical. For instance, a strong anion exchange (SAX) HPLC method has been developed using a polystyrene-divinyl benzene (B151609) resin-based column. tsijournals.com This method employs a pH gradient elution to achieve separation. tsijournals.com Another approach involves a reversed-phase HPLC (RP-HPLC) method using an ion-pairing agent like n-hexylamine in the mobile phase to improve retention and resolution of the highly polar Fondaparinux and its impurities. nih.gov The optimization of mobile phase composition, including the organic modifier, pH, and buffer strength, is a time-consuming but crucial step in achieving the desired selectivity. chromatographyonline.comchromatographyonline.com
The development of these methods often involves a multi-stage process that includes selecting the appropriate separation technique and detection method, followed by method optimization and validation. conicet.gov.ar The goal is to create a powerful separation with stability-indicating properties. conicet.gov.ar
Quantitative Analysis of Impurities Using Reference Standards
Once a stability-indicating method is in place, the quantitative analysis of impurities relies on the availability of well-characterized reference standards. These standards are essential for the accurate identification and quantification of impurities in both the drug substance and intermediates. google.com
For Fondaparinux sodium and its intermediates, reference standards for known impurities are synthesized and purified. google.com These standards are then used to validate the analytical method for parameters such as linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation). nih.govresearchgate.net
In a validated ion-pair HPLC method for Fondaparinux sodium, the method demonstrated linearity for impurities over a concentration range from the Limit of Quantitation (LOQ) to 0.30% of the analyte concentration. nih.govmdpi.com The correlation coefficient (r²) for all impurities was greater than 0.99, indicating a strong linear relationship. nih.govresearchgate.net The Limit of Detection (LOD) and LOQ for Fondaparinux were found to be 1.4 µg/mL and 4.1 µg/mL, respectively. nih.govmdpi.comresearchgate.net Another SAX HPLC method reported an LOD of 3.3 µg/mL for Fondaparinux, which corresponds to 0.06% of the method concentration. tsijournals.com
The use of reference standards allows for the creation of calibration curves, against which the concentration of impurities in a test sample can be accurately determined. nih.gov The precision of the method is assessed by repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov For a validated method, the relative standard deviation (RSD) for the precision of impurity analysis is expected to be within acceptable limits, for instance, within 5.0% for repeatability. nih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for the quantitative analysis of Fondaparinux sodium, offering high precision. A study comparing qNMR results from 1999 and 2016 for a Fondaparinux sodium solution reference standard demonstrated the remarkable long-term precision of this method. mdpi.com
The following table summarizes the validation parameters for a developed ion-pair HPLC method for Fondaparinux and its impurities:
| Parameter | Specification | Result |
| Linearity (r²) | > 0.99 | > 0.99 for all impurities |
| LOD (Fondaparinux) | - | 1.4 µg/mL |
| LOQ (Fondaparinux) | - | 4.1 µg/mL |
| Precision (RSD) | < 5.0% | Within 5.0% for repeatability |
| Accuracy (Recovery) | - | 91.7–107% at LOQ level |
Table based on data from a validated ion-pair HPLC method. nih.gov
Strategies for Impurity Reduction and Control in the Manufacturing Process
The control of impurities is a critical aspect of drug manufacturing, ensuring the final product meets the required quality standards. researchgate.net Strategies for impurity reduction and control in the synthesis of Fondaparinux sodium intermediate c are multifaceted and begin with a thorough understanding of the synthetic process. epo.org
The synthesis of Fondaparinux is a complex, multi-step process that involves a careful strategy of protecting and deprotecting reactive functional groups. epo.org The potential for impurity formation exists at each stage. Therefore, a key strategy is to control the quality of starting materials and intermediates, as changes in their impurity profiles can impact the final API. researchgate.net
One of the primary strategies for impurity reduction is the optimization of reaction conditions. This can involve adjusting parameters such as temperature, reaction time, and the stoichiometry of reagents to minimize the formation of by-products. The choice of protecting groups and the sequence of deprotection and sulfonation reactions are also critical in controlling the impurity profile. epo.org
Purification techniques play a vital role in removing impurities. Column chromatography, particularly anion exchange chromatography, is a powerful tool for separating the highly polar and structurally similar Fondaparinux and its impurities. google.com The selection of the appropriate resin and elution conditions is crucial for achieving effective separation. google.com For instance, a patent describes the use of an anion exchange resin to separate a specific impurity from the crude Fondaparinux sodium product. google.com
A comprehensive understanding of the impurity profile through techniques like HPLC and mass spectrometry allows for the identification of critical process parameters that influence impurity formation. researchgate.net This knowledge enables the implementation of effective control measures throughout the manufacturing process. A case study has shown that demonstrating a high impurity rejection efficiency of the synthetic process can sometimes eliminate the need for routine analytical testing for a specific toxic impurity. researchgate.net
Ultimately, a combination of process understanding, optimization of reaction and purification steps, and robust analytical control is essential for effectively managing impurities in the synthesis of this compound and ensuring the quality of the final drug substance.
Theoretical and Computational Chemistry Applications in Fondaparinux Sodium Intermediate C Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation in Key Synthetic Steps
The construction of the pentasaccharide backbone of Fondaparinux (B3045324) involves sequential glycosylation reactions, where stereocontrol is paramount. For instance, the linkage between the D and C units in Fondaparinux requires a specific β-configuration, but competing α-glycosylation reactions can occur, posing a significant challenge. google.com Quantum chemical calculations provide a molecular-level understanding of these critical reaction mechanisms, which is difficult to obtain through experimental means alone.
By applying quantum chemical methods, researchers can model the transition states of competing reaction pathways, such as the α- and β-glycosylation of an intermediate like Monomer C. These calculations can determine the activation energies for each path, revealing the kinetic and thermodynamic factors that govern stereoselectivity. This information is invaluable for optimizing reaction conditions—such as solvent, temperature, and the nature of activating groups—to favor the desired stereoisomer.
Automated reaction path search methods, a sophisticated application of quantum chemical calculations, can be used to explore the entire potential energy surface of a reaction. nih.gov This allows for the ab initio prediction of reactants and the discovery of novel reaction pathways. nih.gov For a key step involving Intermediate C, such methods could be used to trace back from the desired disaccharide product to identify the most energetically favorable reactants and intermediates, potentially uncovering more efficient synthetic routes. nih.gov
Table 1: Application of Quantum Chemical Calculations to Glycosylation of Intermediate C
| Computational Method | Information Yielded | Application in Fondaparinux Synthesis |
| Transition State Theory | Calculation of activation energies (ΔG‡) for competing α and β glycosylation pathways. | Predicts the stereochemical outcome of linking Intermediate C to another monosaccharide unit. google.com |
| Density Functional Theory (DFT) | Detailed electronic structure of reactants, intermediates, and transition states. | Elucidates the role of protecting groups and activators on the reactivity and selectivity of Intermediate C. |
| Automated Path Search (e.g., AFIR) | Exhaustive exploration of the reaction's potential energy surface. | Identifies all possible intermediates and side-products, providing a comprehensive mechanistic overview. nih.gov |
| Reaction Rate Constant Modeling | Calculation of theoretical reaction rates based on energetic profiles. | Guides the optimization of reaction conditions (temperature, concentration) to maximize the yield of the desired product. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of a synthetic intermediate are crucial determinants of its reactivity and its interactions with other molecules. Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational ensembles and dynamics of complex carbohydrates like Fondaparinux and its precursors. nih.gov
Furthermore, MD simulations are essential for studying intermolecular interactions. While the ultimate goal of Fondaparinux is to bind to antithrombin (ATIII), the interactions of its intermediates during synthesis are also key. nih.gov Simulations can model the interaction of Intermediate C with solvent molecules, reagents, and potential catalysts, revealing the non-covalent forces (such as hydrogen bonds and van der Waals forces) that mediate these interactions. nih.gov
The accuracy of MD simulations heavily relies on the quality of the force field used to describe the molecular energies. Studies on the final Fondaparinux molecule have compared different force fields specifically developed for carbohydrates. nih.gov
Table 2: Comparison of Force Fields for Simulating Fondaparinux
| Force Field | Key Findings from Fondaparinux (Arixtra) Simulation | Relevance to Intermediate C Research |
| GLYCAM06 | Provides a more dynamic conformational ensemble. nih.gov | Better represents the flexibility of the pyranose rings and the orientation of substituent groups in Intermediate C. |
| CHARMM36 | Results in a more rigid structure compared to experimental data. nih.gov | May be less suitable for capturing the full range of motion and conformational states accessible to Intermediate C in solution. |
These studies indicate that the choice of force field is critical for accurately modeling the dynamic behavior of these complex sugars. nih.gov The insights gained from simulating the final product can be directly applied to select the best computational methods for studying its synthetic intermediates. nih.gov
Structure-Reactivity Relationships and Rational Design of New Synthetic Pathways
A central goal of computational chemistry in synthetic research is to establish clear structure-reactivity relationships. By combining the electronic and mechanistic insights from quantum chemical calculations with the conformational analysis from MD simulations, researchers can build predictive models of reactivity for intermediates like Monomer C.
For example, MD simulations might reveal that a particular protecting group on Intermediate C forces the molecule into a conformation that sterically hinders the desired reaction site. Quantum calculations could then quantify this effect by showing a high activation energy for the subsequent reaction. This combined understanding—a clear link between a structural feature and its reactivity consequence—is the essence of a structure-reactivity relationship.
This knowledge enables the rational design of new and improved synthetic pathways. Instead of relying solely on empirical trial-and-error, chemists can use computational models to screen potential modifications in silico. For instance, one could computationally evaluate a series of different protecting groups for Intermediate C to identify one that not only provides the necessary protection but also promotes the desired conformation for high stereoselectivity in the next step. Molecular modeling has been instrumental in gaining knowledge about the structure-activity relationships of Fondaparinux analogues through such tailored modifications. researchgate.net
Table 3: Framework for Rational Design of Intermediate C Synthesis
| Design Stage | Computational Tool | Objective |
| 1. Baseline Analysis | MD Simulations | Characterize the conformational landscape of the current Intermediate C. nih.gov |
| 2. Mechanistic Insight | Quantum Chemical Calculations | Calculate the energy barriers for the key glycosylation step. nih.gov |
| 3. Virtual Modification | In Silico Chemistry | Replace protecting groups on the Intermediate C model with various alternatives. |
| 4. Predictive Screening | MD & Quantum Calculations | Re-evaluate conformational preferences and reaction barriers for each virtual analogue to identify superior candidates. |
| 5. Experimental Validation | Laboratory Synthesis | Synthesize the most promising candidate identified through computation to verify the predicted improvement in yield or selectivity. |
This iterative cycle of computational prediction and experimental validation accelerates the development of more efficient, scalable, and stereoselective syntheses of complex molecules like Fondaparinux sodium.
Analytical Method Validation for the Characterization and Quality Control of Fondaparinux Sodium Intermediate C
Specificity and Selectivity of Analytical Methods
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. tsijournals.com In the context of Fondaparinux (B3045324) sodium, validated methods must demonstrate the ability to separate and resolve Intermediate C from the main Fondaparinux peak and other related impurities. nih.govresearchgate.net
Research has led to the development of a stability-indicating ion-pair High-Performance Liquid Chromatography (HPLC) method capable of separating Fondaparinux from its process impurities and degradation products, including Intermediate C. nih.govresearchgate.net The specificity of this method was confirmed by demonstrating baseline resolution between all known impurities and the parent drug. researchgate.net Stress studies, involving exposure of the drug substance to acid, base, oxidation, heat, and light, were conducted to produce potential degradation products. nih.govnih.govresearchgate.net The method proved to be stability-indicating by successfully separating these degradation products from Fondaparinux and its process-related impurities, ensuring that the assay results are not affected by their presence. nih.govnih.govresearchgate.net Similarly, another Reverse Phase HPLC (RP-HPLC) method was shown to be selective for a Fondaparinux intermediate by demonstrating different retention times for other related intermediates. ijprs.com
Linearity and Range of Detection
Linearity demonstrates that the results of an analytical method are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For the quantitative determination of Fondaparinux sodium impurities, including Intermediate C, a validated ion-pair HPLC method demonstrated excellent linearity. nih.govnih.govresearchgate.net The method was found to be linear for impurities over a concentration range from the Limit of Quantitation (LOQ) up to 0.30% with respect to the analyte concentration of 12.5 mg/mL. nih.govnih.govresearchgate.net Regression analysis yielded a correlation coefficient (r²) of greater than 0.99 for all impurities, confirming a strong linear relationship between peak area and concentration. nih.govnih.govresearchgate.net Other validated methods for Fondaparinux have demonstrated linearity over a range of 50-150% of the nominal sample concentration. tsijournals.comepa.gov
Table 1: Linearity Data for Fondaparinux Impurities
| Parameter | Finding | Source |
|---|---|---|
| Analyte | Fondaparinux Sodium Impurities (including Intermediate C) | nih.govnih.govresearchgate.net |
| Concentration Range | LOQ to 0.30% of a 12.5 mg/mL analyte concentration | nih.govnih.govresearchgate.net |
| Correlation Coefficient (r²) | > 0.99 | nih.govnih.govresearchgate.net |
Accuracy and Precision of Quantitative Measurements
Accuracy refers to the closeness of the test results obtained by a method to the true value, while precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay and inter-analyst variability), and reproducibility. nih.govchromatographyonline.com
The accuracy of methods for quantifying Fondaparinux intermediates has been confirmed by recovery studies. ijprs.com In one study, recovery was found to be in the range of 99.84% to 100.01%, indicating high accuracy. ijprs.com For the ion-pair HPLC method, accuracy was also verified by analyzing samples spiked with known amounts of impurities at the LOQ level and calculating the percent recoveries. nih.gov
The precision of the method for determining impurities like Intermediate C was established by assessing repeatability and intermediate precision. nih.govresearchgate.net The repeatability, checked by analyzing replicate solutions spiked with impurities, showed a relative standard deviation (RSD) for the peak areas of all five impurities to be within 5.0%. nih.gov The intermediate precision results were within 5.3%, demonstrating that the method is precise over different days and with different analysts. nih.gov
Table 2: Precision Data for Fondaparinux Impurities Analysis
| Precision Type | Performance Metric | Result | Source |
|---|---|---|---|
| Repeatability | Percent RSD for peak areas of impurities | Within 5.0% | nih.gov |
| Intermediate Precision | Percent RSD for peak areas of impurities | Within 5.3% | nih.gov |
Detection and Quantitation Limits (LOD/LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The sensitivity of analytical methods for Fondaparinux and its impurities is established by determining the LOD and LOQ. nih.govresearchgate.net These limits are commonly determined based on the signal-to-noise (S/N) ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. nih.govresearchgate.nettsijournals.com For a validated ion-pair HPLC method, the LOD and LOQ for the parent Fondaparinux compound were found to be 1.4 µg/mL and 4.1 µg/mL, respectively. nih.govnih.govresearchgate.net Another validated SAX-HPLC method reported an LOD for Fondaparinux of 3.3 µg/mL, which corresponds to 0.06% of the method concentration of 5.0 mg/mL. tsijournals.comepa.gov The sensitivity for related impurities, including Intermediate C, was established using the same principles to ensure that even trace amounts can be reliably detected and quantified. nih.govresearchgate.net
Table 3: Example Detection and Quantitation Limits in Fondaparinux Analysis
| Parameter | Method | Value (for Fondaparinux) | Source |
|---|---|---|---|
| LOD | Ion-Pair HPLC | 1.4 µg/mL | nih.govnih.govresearchgate.net |
| LOQ | Ion-Pair HPLC | 4.1 µg/mL | nih.govnih.govresearchgate.net |
| LOD | SAX-HPLC | 3.3 µg/mL (0.06% of test concentration) | tsijournals.comepa.gov |
| LOQ | SAX-HPLC | 0.20% of test concentration | tsijournals.com |
Robustness and Ruggedness of Validated Methods
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govchromatographyonline.com Ruggedness, often evaluated as part of intermediate precision, is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. nih.govchromatographyonline.com
The robustness of the ion-pair HPLC method for Fondaparinux and its impurities was evaluated by intentionally altering critical chromatographic conditions. nih.gov The factors studied included the flow rate (±0.1 mL/min), column temperature (±5 °C), and the strength of the buffer (±0.01 M). nih.gov Under all these varied conditions, all peaks remained adequately resolved, and the elution order was unchanged. nih.gov This indicates that the method is robust and can be reliably transferred between different laboratories and instruments without significant impact on its performance. nih.govresearchgate.net The demonstration of intermediate precision, with an RSD within 5.3%, further supports the ruggedness of the method. nih.gov
Quality Assurance and Regulatory Compliance Considerations for Fondaparinux Sodium Intermediate C
Principles of Good Manufacturing Practices (GMP) in Intermediate Production
Good Manufacturing Practice (GMP) provides a system for ensuring that products are consistently produced and controlled according to quality standards. ispe.orgwikipedia.org For pharmaceutical intermediates like Fondaparinux (B3045324) sodium intermediate c, the principles of GMP, particularly as outlined in the International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," are paramount. europa.euich.org While the full stringency of GMP for final APIs applies from the point at which the "API Starting Material" is introduced into the process, the principles are crucial throughout the synthesis of key intermediates. europa.eu
The application of GMP to the production of Fondaparinux sodium intermediate c ensures that it meets the required quality and purity characteristics before its use in the final synthesis steps. fda.gov This is part of a broader quality management system that encompasses organizational structure, procedures, processes, and resources. europa.eu Key tenets of GMP in this context include:
Quality Management: A robust quality system, independent of production, must be in place to oversee both quality assurance (QA) and quality control (QC) responsibilities. europa.eu This system ensures that all quality-related activities are defined, documented, and executed. slideshare.net
Personnel: All personnel involved in the manufacturing of the intermediate must be adequately trained and qualified for their respective roles. wikipedia.org
Facilities and Equipment: Manufacturing facilities must be designed, constructed, and maintained to prevent contamination and mix-ups. wikipedia.org Equipment must be calibrated, cleaned, and validated to ensure it performs as intended and does not adversely affect the quality of the intermediate.
Process Controls: All critical process parameters must be clearly defined, controlled, and monitored to ensure the process is consistent and the intermediate meets its specifications. wikipedia.org Any deviations from established procedures must be documented, investigated, and explained. europa.eu
Documentation and Record Keeping: Detailed written procedures are essential for every process that could affect the quality of the intermediate. ispe.org All manufacturing, testing, and distribution activities must be thoroughly documented to provide a traceable history of each batch. wikipedia.org
Material Management: There must be clear procedures for the receipt, identification, storage, and handling of all materials, including starting materials, reagents, and the intermediate itself, to prevent mix-ups and contamination.
Validation: Critical process steps that are determined to impact the quality and purity of this compound must be validated to ensure they consistently produce an intermediate meeting predetermined specifications. europa.eu
Adherence to these GMP principles is a legal and ethical requirement designed to minimize risks inherent in pharmaceutical production that cannot be eliminated through testing the final product alone. ispe.orgispe.org
| GMP Principle | Application in Intermediate C Production |
| Quality Management System | Establishes independent QA/QC oversight for all manufacturing and testing stages. europa.eu |
| Process Controls | Defines and monitors critical parameters (e.g., temperature, pressure, reaction time) for each synthetic step. wikipedia.org |
| Documentation | Maintains batch records that provide a complete and traceable history of the intermediate's production. ispe.org |
| Validation | Conducts validation studies for critical purification steps, such as chromatography, to ensure consistent impurity removal. europa.eu |
| Material Management | Implements rigorous controls and testing for all raw materials and reagents used in the synthesis. |
Impurity Thresholds and International Council for Harmonisation (ICH) Guidelines relevant to Pharmaceutical Intermediates
Controlling the impurity profile of this compound is critical, as any impurities present can be carried over to the final API, potentially affecting its quality and safety. jpionline.org The ICH has established globally recognized guidelines for the control of impurities. The primary guidelines relevant to an intermediate that is part of a new drug substance synthesis are ICH Q3A and ICH Q3C. europa.eugmp-compliance.org
ICH Q3A: Impurities in New Drug Substances
While ICH Q3A applies directly to the new drug substance (the API), its principles are fundamental to the control strategy for late-stage intermediates. europa.euich.org The guideline provides a framework for classifying, identifying, and qualifying impurities. fda.gov A rationale for the inclusion or exclusion of impurities in the final API specification should be based on a scientific appraisal of the entire synthesis, including impurities that may arise from intermediates. ich.org
The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. ich.org
Reporting Threshold: A limit above which an impurity must be reported in regulatory filings. fda.gov
Identification Threshold: A limit above which the structure of an impurity must be determined. europa.eu
Qualification Threshold: A limit above which an impurity's safety must be justified and established. ich.org
Interactive Table: ICH Q3A Thresholds for Impurities in a New Drug Substance This table outlines the standard thresholds. The specific Maximum Daily Dose for Fondaparinux Sodium would determine the applicable thresholds for impurities carried over from Intermediate C.
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI = Total Daily Intake Data sourced from ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ich.org
ICH Q3C: Impurities: Guideline for Residual Solvents
The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.orgich.org Solvents used in the synthesis and purification of this compound must be controlled. The guideline classifies solvents into three classes based on their toxicity risk. ich.orgich.org
Class 1 Solvents: Solvents to be avoided, known to be human carcinogens or environmental hazards. Their use should be strongly justified. ich.org
Class 2 Solvents: Solvents to be limited in use due to their inherent toxicity. The guideline provides Permitted Daily Exposure (PDE) limits for these solvents. ich.org
Class 3 Solvents: Solvents with low toxic potential. They have high PDE values (50 mg or more per day) and are considered less of a risk. ich.org
Manufacturers must test for solvents that are used or produced during the synthesis and purification of the intermediate to ensure the final API complies with these limits. ich.org
Interactive Table: ICH Q3C Solvent Classification
| Class | Risk Assessment | Examples | Control Expectation for Intermediate C Process |
|---|---|---|---|
| Class 1 | Carcinogenic / Environmental Hazard | Benzene (B151609), Carbon tetrachloride | Avoid use; if unavoidable, use must be strongly justified and levels strictly limited. ich.org |
| Class 2 | Non-genotoxic carcinogens or other significant but reversible toxicities | Acetonitrile (B52724), Toluene, Methanol (B129727) | Limit use; ensure levels in the intermediate are low enough to meet PDE limits in the final API. ich.org |
| Class 3 | Low toxic potential | Acetic acid, Ethanol, Acetone | Preferred solvents; less stringent control required compared to Class 1 and 2. ich.org |
Data sourced from ICH Harmonised Tripartite Guideline - Impurities: Guideline for Residual Solvents Q3C(R9). ich.org
Process Analytical Technology (PAT) Implementation for Real-time Monitoring and Control
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. wikipedia.orgfda.gov The goal of PAT is to build quality into the product by design, enhancing process understanding and enabling real-time control. bruker.com
For the complex, multi-step synthesis of this compound, implementing PAT can offer significant advantages over traditional, offline testing of isolated materials. americanpharmaceuticalreview.comnih.gov It enables real-time monitoring of Critical Process Parameters (CPPs) and their effect on the Critical Quality Attributes (CQAs) of the intermediate. mt.com
Benefits of PAT implementation include:
Enhanced Process Understanding: Gaining in-depth knowledge of reaction kinetics, mechanisms, and the impact of process variables. americanpharmaceuticalreview.com
Improved Quality and Consistency: Minimizing batch-to-batch variability by maintaining the process within a state of control. wikipedia.org
Increased Efficiency: Reducing cycle times and preventing the formation of out-of-specification material, which minimizes rework or batch rejection. bruker.comnews-medical.net
Various PAT tools can be integrated into the manufacturing process for this compound:
Spectroscopy (FTIR, Raman, NIR): These techniques can be used in-line or on-line to monitor the concentration of reactants, products, and key intermediates in real time, determining reaction completion and monitoring the formation of by-products. americanpharmaceuticalreview.comrsc.org
Chromatography (Online HPLC/UHPLC): Can be automated to provide frequent analysis of the reaction mixture, offering detailed information on the impurity profile as the reaction progresses. rsc.org
Particle Size Analyzers: For any crystallization or precipitation steps, these tools can monitor particle size distribution in real time, which is a critical quality attribute. americanpharmaceuticalreview.com
Interactive Table: Potential PAT Applications in the Synthesis of this compound
| Manufacturing Step | Critical Parameter to Monitor (CPP/CQA) | Potential PAT Tool | Information Gained for Real-Time Control |
|---|---|---|---|
| Chemical Reaction | Reactant concentration, product formation, key by-products | In-situ FTIR / Raman Spectroscopy | Monitor reaction kinetics and determine endpoint precisely, minimizing impurity formation from over- or under-reaction. rsc.org |
| Purification/Crystallization | Impurity levels, product concentration, crystal size | Online HPLC, Particle Size Analyzer | Optimize purification parameters and ensure consistent physical properties of the isolated intermediate. americanpharmaceuticalreview.comrsc.org |
| Solvent Swap/Distillation | Residual solvent concentration | Online Mass Spectrometry / NIR Spectroscopy | Ensure efficient removal of a previous solvent to required levels before initiating the next process step. americanpharmaceuticalreview.com |
| Drying | Moisture content, residual solvent levels | In-line NIR Spectroscopy | Monitor drying process to determine endpoint accurately, preventing over-drying and ensuring stability. |
By integrating these technologies, manufacturers can move from a reactive "test-and-approve" model to a proactive "predict-and-control" paradigm, ensuring the consistent quality of this compound and, by extension, the final API. nih.govmt.com
Emerging Trends and Future Research Directions in Fondaparinux Sodium Intermediate C Synthesis and Analysis
Exploration of Continuous Flow Synthesis for Enhanced Production
The traditional batch synthesis of complex molecules like Fondaparinux (B3045324) sodium intermediate c is often plagued by challenges such as long reaction times, difficulty in controlling reaction parameters, and scalability issues. Continuous flow synthesis has emerged as a powerful alternative that addresses many of these limitations. This technology involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and reaction time.
The application of continuous flow technology to oligosaccharide synthesis is a promising area of research. While specific studies on the continuous flow synthesis of Fondaparinux sodium intermediate c are not yet widely published, the principles and successes in related areas of complex carbohydrate synthesis suggest significant potential. For instance, researchers have demonstrated the successful use of flow chemistry for glycosylation reactions, a key step in the assembly of oligosaccharides. nih.gov The ability to precisely control temperature and residence time in flow reactors can lead to improved stereoselectivity and higher yields of the desired glycosylation products, which is a major challenge in the synthesis of Fondaparinux. nih.gov
Furthermore, continuous flow systems can be readily automated, leading to increased reproducibility and reduced manual labor. nih.gov The enhanced safety profile of flow chemistry, due to the small reaction volumes at any given time, is another significant advantage, particularly when dealing with potentially hazardous reagents. Future research will likely focus on developing integrated multi-step flow systems for the complete synthesis of this compound, a development that could dramatically improve the efficiency and cost-effectiveness of its production.
Application of Artificial Intelligence and Machine Learning in Reaction and Process Optimization
The synthesis of complex oligosaccharides involves a multitude of variables that can influence the reaction outcome. Optimizing these parameters through traditional one-factor-at-a-time experiments is a time-consuming and often inefficient process. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools for accelerating reaction and process optimization in chemical synthesis. mdpi.com
Several areas within the synthesis of this compound could benefit from AI and ML:
Reaction Condition Optimization: ML models can be trained to predict the outcome of glycosylation reactions, helping to identify conditions that favor the formation of the desired stereoisomer. nih.gov
Process Parameter Optimization: In a manufacturing setting, AI can be used to optimize process parameters in real-time, ensuring consistent product quality and maximizing throughput. bioprocessingnews.nl
Predictive Modeling of Building Block Reactivity: Machine learning can be used to predict the relative reactivity of different glycosyl donors and acceptors, aiding in the design of more efficient synthetic routes. nih.gov
While the direct application of AI to this compound synthesis is still in its early stages, the broader trends in pharmaceutical manufacturing point towards a future where these technologies will play a crucial role in optimizing the production of complex molecules.
Development of Novel Analytical Platforms for Oligosaccharide Intermediate Characterization
The structural complexity and heterogeneity of oligosaccharides like this compound present significant analytical challenges. Traditional analytical techniques often struggle to provide the detailed structural information required for comprehensive characterization and quality control. Consequently, there is a strong drive towards the development of novel and more powerful analytical platforms.
Advanced Mass Spectrometry Techniques:
Mass spectrometry (MS) is a cornerstone of oligosaccharide analysis due to its high sensitivity and ability to provide detailed structural information. researchgate.net Recent advancements in MS technology are further enhancing its capabilities for characterizing complex carbohydrates:
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can resolve isomeric and isobaric oligosaccharides that are indistinguishable by conventional MS. ucdavis.edu
Tandem Mass Spectrometry (MS/MS): Advanced fragmentation techniques in MS/MS, such as electron-capture dissociation (ECD) and electron-transfer dissociation (ETD), can provide detailed information about the sequence, branching patterns, and location of modifications (e.g., sulfation) in oligosaccharides. ucdavis.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with MS provides a powerful tool for the separation and characterization of complex oligosaccharide mixtures. rpi.eduacs.org Techniques like hydrophilic interaction chromatography (HILIC) and reversed-phase ion-pairing (RPIP) chromatography are particularly well-suited for the analysis of highly polar and charged oligosaccharides like heparin derivatives. rpi.eduacs.org
Hyphenated Analytical Techniques:
The combination of multiple analytical techniques, or "hyphenation," is a growing trend in the characterization of complex biomolecules. For this compound, hyphenated approaches can provide a more complete picture of its structure and purity:
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high-resolution separation of charged species based on their electrophoretic mobility, making it an excellent technique for analyzing sulfated oligosaccharides. nih.gov The coupling of CE with MS provides both high-resolution separation and detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a new technique, advancements in NMR instrumentation and methodologies, such as higher field strengths and cryoprobes, continue to improve its sensitivity and resolution for oligosaccharide analysis. nih.gov Two-dimensional NMR experiments can provide detailed information about the connectivity and stereochemistry of the sugar units.
The development of these novel analytical platforms is crucial for ensuring the quality, safety, and efficacy of Fondaparinux and other complex carbohydrate-based drugs. Future research will likely focus on the integration of these techniques into automated, high-throughput workflows for routine quality control and in-depth structural characterization.
Q & A
Basic Research Question
- HPLC-UV/ELSD : Use a validated method with a C18 column and phosphate buffer (pH 3.0) to resolve intermediates from impurities. System suitability requires resolution ≥2.0 between Fondaparinux and related compound A .
- NMR spectroscopy : Analyze ¹H/¹³C spectra to confirm glycosidic linkages and sulfation patterns. Key markers include anomeric proton signals (δ 5.2–5.5 ppm) .
- Mass spectrometry : ESI-MS in negative ion mode to verify molecular weight (e.g., m/z 1728 for intermediate C) and detect sulfation defects .
How can researchers optimize the stability of intermediate C during long-term storage?
Advanced Research Question
Stability is pH- and temperature-dependent:
- Lyophilization : Formulate intermediates with cryoprotectants (e.g., trehalose) and store at -80°C under inert gas (e.g., argon) to prevent oxidation .
- Buffer selection : Use citrate buffers (pH 5.0–6.0) to mitigate hydrolysis. Avoid phosphate buffers, which catalyze degradation at higher pH .
- Real-time stability testing : Conduct accelerated studies (25°C/60% RH) with periodic sampling to model shelf-life using Arrhenius equations .
What methodologies confirm the biological activity of intermediate C as a Factor Xa inhibitor?
Basic Research Question
- In vitro assays : Measure anti-Factor Xa activity via chromogenic substrates (e.g., S-2222). Pre-incubate intermediate C with antithrombin III (AT-III) to assess conformational activation .
- IC50 determination : Perform dose-response curves (0.1–100 nM) and calculate using non-linear regression (e.g., GraphPad Prism). Validated IC50 for Fondaparinux sodium is 40 nM .
- Plasma binding studies : Use surface plasmon resonance (SPR) to evaluate AT-III affinity (KD ≈1 nM) and rule out non-specific interactions .
How should researchers address batch-to-batch variability in intermediate C synthesis?
Advanced Research Question
Variability sources include:
- Raw material quality : Enforce strict specifications for starting sugars (e.g., D-galactose purity ≥99.5%) .
- Process consistency : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor sulfation in real time .
- Statistical DOE : Apply factorial design (e.g., 2³) to optimize parameters (pH, temperature, reagent ratio) and reduce variability .
What are the key considerations for scaling up intermediate C synthesis from lab to pilot plant?
Advanced Research Question
- Mixing efficiency : Use computational fluid dynamics (CFD) to predict shear stress in large reactors, which impacts glycosylation yields .
- Heat transfer : Optimize jacketed reactor cooling rates to prevent exothermic side reactions during sulfation .
- Regulatory compliance : Validate purification steps (e.g., tangential flow filtration) per ICH Q11 guidelines and document impurity profiles for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
